N-[(6-Methoxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(6-Methoxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazoline core, a methoxypyridine moiety, and a carboxamide group, which collectively contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-Methoxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 6-methoxypyridine-3-amine with an appropriate aldehyde or ketone to form an intermediate Schiff base. This intermediate is then subjected to cyclization reactions to form the quinazoline core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[(6-Methoxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxypyridine moiety can be oxidized to form corresponding N-oxides.
Reduction: The quinazoline core can be reduced under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxypyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as palladium on carbon for hydrogenation, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide (DMSO) .
Major Products Formed
The major products formed from these reactions include N-oxides, reduced quinazoline derivatives, and substituted methoxypyridine derivatives .
Scientific Research Applications
N-[(6-Methoxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(6-Methoxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(6-Methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine
- N-(6-Methoxypyridin-3-yl)-4-(pyrazin-2-yl)thiazol-2-amine
Uniqueness
N-[(6-Methoxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide is unique due to its specific combination of a quinazoline core and a methoxypyridine moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(6-methoxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-22-14-7-6-11(8-17-14)9-18-16(21)15-12-4-2-3-5-13(12)19-10-20-15/h6-8,10H,2-5,9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOYGOGFEAAJNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CNC(=O)C2=NC=NC3=C2CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.